tert-Butyl 4-((benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-((benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H26F2N2O4 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that this compound is a tert-butyloxycarbonyl-protected amino acid ionic liquid . These types of compounds are often used in peptide synthesis , suggesting that their targets could be proteins or enzymes involved in peptide formation or modification.
Mode of Action
It is known that tert-butyloxycarbonyl-protected amino acid ionic liquids can be used in dipeptide synthesis . The proposed mechanism includes the attack of the 2-position of imidazolium ionic liquid by a coupling reagent to give a phosphonium intermediate, followed by the formation of acyloxyphosphonium from the protected amino acid anion .
Pharmacokinetics
It is known that the compound is a room-temperature ionic liquid , which suggests it may have unique solubility properties that could influence its bioavailability.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of peptide synthesis using this compound can be affected by the choice of coupling reagent . Additionally, the compound is a room-temperature ionic liquid , suggesting that temperature may also influence its stability and efficacy.
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F2N2O4/c1-18(2,3)27-17(25)23-10-9-15(19(20,21)13-23)11-22-16(24)26-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVHQVZLYZNATP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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